molecular formula C27H23NO4S B13522400 2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid

2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid

Cat. No.: B13522400
M. Wt: 457.5 g/mol
InChI Key: HZHSIWLNWQWZMW-UHFFFAOYSA-N
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Description

    2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: , also known by its CAS number , is a synthetic compound with the molecular formula CHNOS.

  • It features a benzothiophene ring, a fluorene moiety, and an amino acid side chain.
  • The compound’s structure combines elements from both pharmaceutical and chemical research, making it intriguing for various applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stereochemistry, and applications in organic synthesis.

      Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Potential as a drug candidate due to its unique structure.

      Industry: Used as a reference standard for analytical methods and quality control.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The compound’s combination of benzothiophene, fluorene, and amino acid moieties sets it apart from other analogs.

    Remember, this compound’s potential lies in its versatility across various scientific domains

    Properties

    Molecular Formula

    C27H23NO4S

    Molecular Weight

    457.5 g/mol

    IUPAC Name

    2-(1-benzothiophen-2-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

    InChI

    InChI=1S/C27H23NO4S/c29-26(30)18(14-19-13-17-7-1-6-12-25(17)33-19)15-28-27(31)32-16-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h1-13,18,24H,14-16H2,(H,28,31)(H,29,30)

    InChI Key

    HZHSIWLNWQWZMW-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)C=C(S2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

    Origin of Product

    United States

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